molecular formula C11H7ClO3 B12889085 3-(4-Chlorophenyl)-4-methylfuran-2,5-dione CAS No. 72041-50-0

3-(4-Chlorophenyl)-4-methylfuran-2,5-dione

Cat. No.: B12889085
CAS No.: 72041-50-0
M. Wt: 222.62 g/mol
InChI Key: KDQRQLCXWFSPFF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-methylfuran-2,5-dione is an organic compound characterized by a furan ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-methylfuran-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-methylfuran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-(4-Chlorophenyl)-4-methylfuran-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-methylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-4-methylfuran-2,5-dione is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern also contributes to its unique biological and chemical activities .

Properties

CAS No.

72041-50-0

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-methylfuran-2,5-dione

InChI

InChI=1S/C11H7ClO3/c1-6-9(11(14)15-10(6)13)7-2-4-8(12)5-3-7/h2-5H,1H3

InChI Key

KDQRQLCXWFSPFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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